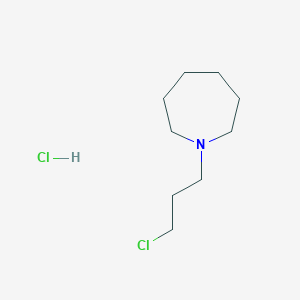![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/new.no-structure.jpg)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the class of pyrimidopteridines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to a pteridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone can be achieved through a one-step microwave-assisted reaction. This method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation . The reaction conditions are optimized to achieve high yields and eco-friendly synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that can be adapted for industrial applications. The use of microwave irradiation offers advantages such as shorter reaction times and reduced energy consumption.
化学反応の分析
Types of Reactions
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidopteridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
Pteridine: A parent compound with a similar bicyclic structure.
Xanthine: Another heterocyclic compound with biological activity.
Lumazine: A compound with a similar ring system and biological significance.
Uniqueness
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is unique due to its specific substitution pattern and the presence of multiple functional groups that confer diverse reactivity and biological activity
特性
CAS番号 |
5807-13-6 |
|---|---|
分子式 |
C8H4N6O4 |
分子量 |
248.16 g/mol |
IUPAC名 |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChIキー |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
正規SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















